molecular formula C17H24N2O2S B2704751 (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane CAS No. 1421587-19-0

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane

Cat. No.: B2704751
CAS No.: 1421587-19-0
M. Wt: 320.45
InChI Key: LKDXBPNNPVCCAW-NTEUORMPSA-N
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Description

(E)-9-Methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane is a structurally complex spirocyclic compound featuring a diazaspiro[4.5]decane core with a methyl group at position 9 and a styrylsulfonyl substituent at position 4. The spiro architecture, characterized by two fused rings sharing a single atom (the spiro carbon), confers rigidity and stereochemical uniqueness, making it valuable in medicinal chemistry for targeting biomolecules with high specificity.

Properties

IUPAC Name

9-methyl-6-[(E)-2-phenylethenyl]sulfonyl-6,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-18-12-13-19(17(15-18)10-5-6-11-17)22(20,21)14-9-16-7-3-2-4-8-16/h2-4,7-9,14H,5-6,10-13,15H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDXBPNNPVCCAW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C2(C1)CCCC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a suitable diazaspiro[4.5]decane derivative with a styrylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the styrylsulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, dichloromethane as solvent, triethylamine as base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific optical characteristics.

Mechanism of Action

The mechanism of action of (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The styrylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (5a–c)
  • Structure : These compounds feature aryl groups (phenyl, 4-methylphenyl, 4-methoxyphenyl) at position 6 and diketopiperazine moieties (8,10-diones).
  • Synthesis : Synthesized via refluxing carboxylic acid derivatives with ethylenediamine in dioxane, yielding 50–60%.
  • Key Differences : The absence of a sulfonyl group reduces electron-withdrawing effects compared to the target compound. The diketopiperazine ring may influence solubility and hydrogen-bonding capacity.
8-(4-Dimethylaminophenyl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione
  • Structure: Incorporates a benzothiazole substituent and a dimethylaminophenyl group, with an oxygen atom in the spiro system.
  • Key Differences: The 7-oxa substitution alters electronic properties and ring strain.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Substituent at Position 6 Melting Point (°C) Yield (%) Key Functional Groups
(E)-9-Methyl-6-(styrylsulfonyl) Styrylsulfonyl Not reported Not reported Sulfonyl, vinyl
6-Phenyl-6,9-diazaspiro[4.5]decane Phenyl 73–74 50 Aryl, diketopiperazine
6-(4-Methoxyphenyl) variant 4-Methoxyphenyl 60 50 Methoxy, diketopiperazine
9-Ethyl-6,9-diazaspiro[4.5]decane Ethyl Not reported Not reported Alkyl
  • Styrylsulfonyl vs. Aryl Groups : The styrylsulfonyl group likely reduces solubility in polar solvents due to its hydrophobic aromatic and sulfonyl moieties, whereas methoxy or methylphenyl groups may improve solubility.

Biological Activity

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane is a spirocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, and specific applications, supported by data tables and case studies from diverse sources.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : 9-methyl-6-[(E)-2-phenylethenyl]sulfonyl-6,9-diazaspiro[4.5]decane
  • Molecular Formula : C17H24N2O2S
  • CAS Number : 1421587-19-0

The compound features a unique spirocyclic structure that contributes to its distinct chemical behavior and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from diazaspiro[4.5]decane derivatives and styrylsulfonyl chlorides under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with triethylamine as a base to facilitate the reaction. Optimization techniques such as continuous flow reactors may enhance yield and purity during industrial production .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. The styrylsulfonyl group is believed to enhance the compound's interaction with biological targets, potentially leading to effective modulation of enzyme activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
sEH InhibitionPotent inhibition of soluble epoxide hydrolase

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The styrylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards these targets .

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of various diazaspiro compounds, including derivatives similar to this compound. The results indicated that certain structural modifications could enhance efficacy in seizure models such as the maximal electroshock (MES) test .
  • Hypertension Treatment : Another research focused on diazaspiro derivatives demonstrated their potential as soluble epoxide hydrolase inhibitors, showing significant reductions in blood pressure in hypertensive rat models when administered orally . This suggests potential therapeutic applications for managing hypertension.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison with other spirocyclic compounds is presented below.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(E)-9-methyl-6-(styrylsulfonyl)...Spirocyclic core with sulfonyl groupAntimicrobial, anticancer
2,8-Diazaspiro[4.5]decaneSimilar spirocyclic structureEffective sEH inhibitor
1-Methyl-8-phenyl-1,3-diazaspiro...Different substituentsAnticonvulsant activity

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